REACTION_CXSMILES
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S(Cl)(Cl)=O.[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[C:15]([F:18])([F:17])[F:16].[CH3:19]O>>[Br:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:19])=[O:11])=[CH:8][C:7]=1[C:15]([F:16])([F:17])[F:18]
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Name
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Quantity
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16.2 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
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Name
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Quantity
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300 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Reaction Time |
16 h |
Name
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|
Type
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |